molecular formula C19H19NO4 B2523941 6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one CAS No. 924807-49-8

6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B2523941
CAS No.: 924807-49-8
M. Wt: 325.364
InChI Key: OQSSEBVUBPPISU-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-4-one, which is a class of organic compounds characterized by a chromene backbone . Chromenes are a type of oxygen-containing heterocycle and are found in many natural products, including vitamin K and various flavonoids .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For similar compounds like 4-Dimethylaminopyridine, it is a derivative of pyridine with the chemical formula (CH3)2NC5H4N .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. For instance, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and solubility. For example, 4-Dimethylaminopyridine has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Scientific Research Applications

Reaction Mechanisms and Derivatives

Research on chromen-4-one derivatives has revealed their involvement in various chemical reactions, leading to the synthesis of novel compounds. For instance, chromen-3-yl-phosphonate derivatives have been used to create cyclic phosphonic analogs through reactions with primary amines, showcasing the versatility of chromen-4-one structures in synthesizing new molecular entities with potential applications in medicinal chemistry and materials science (Budzisz & Pastuszko, 1999).

Photochromic and Redox Properties

Chromen-5-one derivatives have been studied for their photochromic and redox properties, which are crucial for applications in smart materials and molecular electronics. The introduction of specific functional groups, such as the N,N-dimethylamino group, has been shown to significantly impact these properties, enabling the design of materials with tailored optical and electronic behaviors (Chin-Neng Huang et al., 2007).

Apoptosis Induction for Cancer Research

Certain 4H-chromene derivatives, including those with dimethylamino groups, have been identified as potent apoptosis inducers, making them valuable in cancer research. These compounds can induce cell death in cancerous cells, providing a pathway for developing new anticancer agents. The structure-activity relationships of these compounds are crucial for optimizing their potency and specificity towards cancer cells (William E. Kemnitzer et al., 2004).

Alkylating Properties and Cytotoxic Effects

The alkylating properties and cytotoxic effects of chroman-2,4-dione and its phosphonic analogs have been investigated, showing significant potential in the development of chemotherapeutic agents. These studies contribute to understanding how such compounds can be designed to target specific cellular mechanisms, leading to advancements in chemotherapy (E. Budzisz et al., 2003).

Molecular Modeling and Structural Characterization

The structural characterization of chromen derivatives provides insights into their molecular properties and potential applications in designing new materials and pharmaceuticals. Studies involving X-ray crystallography and molecular modeling help elucidate the conformational preferences and reactivity of these compounds, guiding their functionalization for specific applications (S. A. Inglebert et al., 2014).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, 4-Dimethylaminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research into a compound depend on its potential applications. For example, hexazinone, a broad-spectrum herbicide, is of interest due to its potential for groundwater contamination and its persistence in aquatic systems .

Properties

IUPAC Name

6-[(dimethylamino)methyl]-5-hydroxy-7-methoxy-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20(2)11-13-16(23-3)10-17-18(19(13)22)14(21)9-15(24-17)12-7-5-4-6-8-12/h4-10,22H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSSEBVUBPPISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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